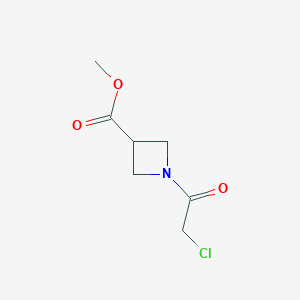
Methyl 1-(2-chloroacetyl)azetidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(2-chloroacetyl)azetidine-3-carboxylate is a compound belonging to the azetidine family, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, making them highly reactive and valuable in synthetic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(2-chloroacetyl)azetidine-3-carboxylate typically involves the reaction of azetidine derivatives with chloroacetyl chloride in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Base: Triethylamine or pyridine
Temperature: 0°C to room temperature
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-chloroacetyl)azetidine-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Ring-opening reactions: Due to the ring strain, the azetidine ring can be opened under certain conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of substituted azetidine derivatives.
Oxidation: Formation of oxidized products such as carboxylic acids or ketones.
Reduction: Formation of reduced products such as alcohols or amines.
Scientific Research Applications
Methyl 1-(2-chloroacetyl)azetidine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of bioactive molecules and pharmaceutical intermediates.
Organic Synthesis: Employed in the synthesis of complex heterocyclic compounds.
Catalysis: Acts as a ligand or catalyst in various organic reactions.
Material Science: Used in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 1-(2-chloroacetyl)azetidine-3-carboxylate involves its reactivity due to the strained azetidine ring and the electrophilic chloroacetyl group. The compound can interact with nucleophiles, leading to ring-opening or substitution reactions. These interactions are crucial in its applications in organic synthesis and medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- Methyl azetidine-3-carboxylate
- Methyl 1-Boc-azetidine-3-carboxylate
- Azetidine-2-carboxylic acid
Uniqueness
Methyl 1-(2-chloroacetyl)azetidine-3-carboxylate is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity compared to other azetidine derivatives. This makes it particularly valuable in synthetic applications where specific functionalization is required.
Properties
Molecular Formula |
C7H10ClNO3 |
|---|---|
Molecular Weight |
191.61 g/mol |
IUPAC Name |
methyl 1-(2-chloroacetyl)azetidine-3-carboxylate |
InChI |
InChI=1S/C7H10ClNO3/c1-12-7(11)5-3-9(4-5)6(10)2-8/h5H,2-4H2,1H3 |
InChI Key |
FNQCVNIBPQETPV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CN(C1)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















